Mandelic acid
Overview
Description
Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C₆H₅CH(OH)CO₂H. It is a white crystalline solid that is soluble in water and polar organic solvents. The compound was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler while heating amygdalin, an extract of bitter almonds, with diluted hydrochloric acid . The name “mandelic” is derived from the German word “Mandel,” meaning almond. This compound is widely used in the pharmaceutical and cosmetic industries due to its antibacterial and exfoliating properties .
Mechanism of Action
Target of Action
Mandelic acid, an aromatic alpha hydroxy acid, is primarily used as an ingredient in cosmetics and drug products applied topically . It acts as an exfoliator, loosening and lifting dead skin cells to encourage renewal . In addition to its micro-exfoliating properties, this compound exhibits antibacterial, antifungal, and anti-inflammatory properties .
Mode of Action
This compound works by breaking up the bond between skin cells, leading to an increased rate of cellular turnover . This is beneficial because it purges the skin of dead skin cells, which can lead to wrinkles, hyperpigmentation, and acne, among other conditions . It also inhibits tyrosinase, the enzyme that stimulates melanin production, making it a natural brightener .
Biochemical Pathways
The most studied this compound degradation pathway from Pseudomonas putida consists of mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, benzaldehyde dehydrogenase, and downstream benzoic acid degradation pathways .
Pharmacokinetics
It is known that this compound or hippuric acid acidify the urine . The half-life is approximately 4.3 hours, with an onset of action around 30 minutes . The peak plasma time is between 3-8 hours, and the volume of distribution is 0.56 L/kg . Excretion occurs through the urine, with methenamine 90% excreted within 24 hours . Mandelic or hippuric acid may accumulate with severe renal impairment .
Result of Action
This compound accelerates cell turnover and functions as a powerful exfoliate to remove dead skin cells . This promotes collagen production, which is the main protein found in skin and connective tissue . Its antibacterial and anti-inflammatory properties make it effective in treating acne and folliculitis .
Action Environment
The action of this compound can be influenced by environmental factors. Furthermore, the development of environmentally friendly production methods for this compound is an active area of research .
Biochemical Analysis
Biochemical Properties
Mandelic acid and its derivatives are an important class of chemical synthetic blocks, which is widely used in drug synthesis and stereochemistry research . In nature, this compound degradation pathway has been widely identified and analysed as a representative pathway of aromatic compounds degradation . The most studied this compound degradation pathway from Pseudomonas putida consists of mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, benzaldehyde dehydrogenase and downstream benzoic acid degradation pathways .
Cellular Effects
This compound can help brighten, smooth, and clear skin when added to skincare products . As an AHA, this compound helps chemically exfoliate dead skin cells off the top layer of skin (the epidermis) . On a cellular level, it helps loosen dead skin cells on the surface so new skin cells can take over, leaving fresher, smoother skin . This compound also helps promote collagen production, which helps plump the skin, improve elasticity, and smooth fine lines .
Molecular Mechanism
This compound works by breaking down the bonds between dead skin cells on the skin’s surface . This promotes cellular turnover . Its antibacterial and anti-inflammatory properties make it effective in treating acne and folliculitis .
Temporal Effects in Laboratory Settings
This compound accelerates cell turnover and functions as a powerful exfoliate to remove dead skin cells . In an 8-week study, clinical grading showed improvements in oiliness (73%) and shine (67%) at week 8 . All aging parameters showed statistically significant improvements .
Dosage Effects in Animal Models
This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is a substrate or product of several biochemical processes called the mandelate pathway . Mandelate racemase interconverts the two enantiomers via a pathway that involves cleavage of the alpha-CH bond . Mandelate dehydrogenase is yet another enzyme on this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mandelic acid is typically prepared by the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde. The reaction involves the following steps :
- Benzaldehyde reacts with sodium bisulfite to form an adduct.
- The adduct is then reacted with sodium cyanide to form mandelonitrile.
- Mandelonitrile undergoes acid hydrolysis to yield this compound.
Alternatively, this compound can be synthesized by the base hydrolysis of phenylchloroacetic acid or dibromacetophenone . Another method involves heating phenylglyoxal with alkalis .
Industrial Production Methods: In industrial settings, this compound is often produced using benzaldehyde, chloroform, and sodium hydroxide as raw materials. Beta-cyclodextrin is used as a catalyst to form dichlorocarbene from chloroform, which then reacts with benzaldehyde to form sodium mandelate. The sodium mandelate is acidified with hydrochloric acid to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Mandelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: At pH 4.0, hydrous manganese oxide oxidizes this compound to phenylglyoxylic acid and benzaldehyde. These intermediates are further oxidized to benzoic acid .
Reduction: this compound can be reduced to phenylglycolic acid using reducing agents such as sodium borohydride.
Substitution: this compound can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Hydrous manganese oxide at pH 4.0.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Alcohols and acid catalysts for esterification.
Major Products:
Oxidation: Phenylglyoxylic acid, benzaldehyde, and benzoic acid.
Reduction: Phenylglycolic acid.
Substitution: Various esters of this compound.
Scientific Research Applications
Mandelic acid has a wide range of applications in scientific research, including:
Chemistry:
- Used as a chiral resolving agent in the synthesis of enantiomerically pure compounds .
- Employed in the synthesis of various pharmaceuticals, including antibiotics and anti-tumor agents .
Biology:
Medicine:
- Utilized in dermatology for its exfoliating and antibacterial properties, making it effective in treating acne and hyperpigmentation .
- Investigated for its potential use in the synthesis of anti-obesity and anti-thrombotic agents .
Industry:
Comparison with Similar Compounds
- Glycolic acid
- Lactic acid
- Citric acid
- Malic acid
Properties
IUPAC Name |
2-hydroxy-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDHOAUDWTVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32518-00-6, Array | |
Record name | Poly(mandelic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32518-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mandelic acid [USP] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090642 | |
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DSSTOX Substance ID |
DTXSID6023234 | |
Record name | Mandelic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6023234 | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS] | |
Record name | Benzeneacetic acid, .alpha.-hydroxy- | |
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Record name | Mandelic acid | |
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URL | https://haz-map.com/Agents/15358 | |
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Vapor Pressure |
0.0000164 [mmHg] | |
Record name | Mandelic acid | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
90-64-2, 611-72-3 | |
Record name | Mandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mandelic acid [USP] | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mandelic acid | |
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URL | https://www.drugbank.ca/drugs/DB13218 | |
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Record name | MANDELIC ACID | |
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Record name | Benzeneacetic acid, .alpha.-hydroxy- | |
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Record name | Mandelic acid | |
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Record name | Mandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.825 | |
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Record name | DL-2-hydroxy-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.344 | |
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Record name | MANDELIC ACID | |
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Retrosynthesis Analysis
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